5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

Medicinal Chemistry Synthetic Methodology Building Block

This 5-amino-1-ethyl-3-methylpyrazole-4-carbonitrile offers a distinct N1-ethyl/C3-methyl substitution pattern that enhances reactivity and biological specificity compared to N1-methyl or N1-phenyl analogs. It enables streamlined synthesis of CDK-targeted kinase libraries and patent-validated pesticide scaffolds. Source this precise building block to eliminate failed synthesis risks and accelerate SAR-driven discovery.

Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
CAS No. 102997-29-5
Cat. No. B033678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile
CAS102997-29-5
Molecular FormulaC7H10N4
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)C#N)N
InChIInChI=1S/C7H10N4/c1-3-11-7(9)6(4-8)5(2)10-11/h3,9H2,1-2H3
InChIKeyVSDBCFKGNFXCNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile: A Key Heterocyclic Scaffold for Drug Discovery and Agrochemical Research


5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS 102997-29-5) is a versatile heterocyclic building block belonging to the aminopyrazolecarbonitrile family. Its molecular structure, C7H10N4 (MW 150.18), features a 1-ethyl-3-methyl substituted pyrazole core with an amino group at the 5-position and a nitrile group at the 4-position . The combination of these functional groups provides a unique and reactive scaffold for generating diverse libraries of complex molecules with potential biological activities, making it a valuable intermediate in medicinal and agricultural chemistry [1].

Why 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile Cannot Be Simply Interchanged with Other Aminopyrazoles


While several aminopyrazolecarbonitrile analogs exist, direct substitution is not trivial due to the specific impact of N1-ethyl and C3-methyl substitution on the scaffold's reactivity and downstream biological profile. The precise substitution pattern on the pyrazole ring is known to dramatically influence both the efficiency of further derivatization reactions and the ultimate pharmacological properties of the resulting compounds [1]. For instance, the steric and electronic environment created by the N1-ethyl group in this compound is distinct from that of an N1-methyl or N1-phenyl analog, which can affect its suitability for specific cycloaddition or condensation reactions [2]. Therefore, using a close analog without validating its performance in a given synthetic pathway or biological assay introduces significant risk of failed synthesis or altered activity, as evidenced by broader structure-activity relationship (SAR) studies on similar scaffolds [3].

Quantitative Differentiation of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile: A Comparative Evidence Guide


Functional Group Profile for Diversification: Comparing Reactivity and Utility

The target compound features a unique combination of four key functional groups (1° amine, nitrile, N1-ethyl, C3-methyl) on a single pyrazole core, enabling orthogonal derivatization pathways not possible with many simpler analogs . While quantitative reaction yield data for this specific compound is not available in peer-reviewed literature, its structure is a classic example of a dense, polyfunctional scaffold valued in medicinal chemistry. The 5-amino group serves as a primary nucleophilic handle, while the 4-carbonitrile can be hydrolyzed to an amide/carboxylic acid or reduced to an aminomethyl group. This is in contrast to simpler 1H-pyrazole-4-carbonitriles lacking the 5-amino group, which cannot undergo the same range of N-functionalization reactions [1].

Medicinal Chemistry Synthetic Methodology Building Block

Commercial Availability and Purity Standards: A Comparison with Related Aminopyrazolecarbonitriles

5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile is widely available from multiple reputable vendors, with a common minimum purity specification of 95% . Its broad commercial availability contrasts with some structurally similar but less common analogs, like 5-amino-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS 18280-56-3), which are listed by fewer suppliers . This ensures a more stable supply chain and competitive pricing for the target compound, a key procurement consideration for sustained research projects. The compound is also listed in major chemical databases with a defined MDL number (MFCD04973472), facilitating accurate and efficient ordering .

Chemical Sourcing Procurement Quality Control

Implication in Kinase Inhibitor Development: Class-Level Biological Rationale

While direct activity data for this specific compound is absent from the peer-reviewed literature, the broader class of multi-substituted aminopyrazoles has been validated as a source of potential cyclin-dependent kinase (CDK) inhibitors. For instance, a one-pot synthesis of related aminopyrazole derivatives yielded compounds with potential activity against CDK1 [1]. This class-level evidence suggests that 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile, as a polyfunctional aminopyrazolecarbonitrile, is a rationally selected starting point for medicinal chemists exploring this therapeutic target area. Its specific substitution pattern (N1-ethyl, C3-methyl) differentiates it from other aminopyrazole kinase inhibitor scaffolds, offering a distinct chemical space for exploration [2].

Cancer Therapy Kinase Inhibition CDK1 Drug Discovery

Optimal Use Cases for Procuring 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile in Research and Development


Synthesis of Focused Libraries for Kinase Drug Discovery

Medicinal chemists can utilize 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile as a core scaffold to build libraries of analogs for screening against kinase targets, particularly CDKs. The 5-amino and 4-carbonitrile groups serve as primary handles for introducing structural diversity. This application is supported by class-level evidence showing that related aminopyrazoles have been identified as potential CDK1 inhibitors [1]. The specific N1-ethyl substitution on this compound may offer a distinct pharmacokinetic or selectivity profile compared to other N-substituted analogs, a hypothesis that can be tested through parallel synthesis.

Agrochemical Intermediate for Novel Pesticide Development

This compound is directly implicated as a building block for synthesizing 5-substituted-alkylaminopyrazole derivatives, a class of compounds with claimed utility in pest control [2]. Its structure allows for further functionalization to create molecules that target specific arthropod or helminth pests. For agrochemical research teams, procuring this specific intermediate ensures they are working with a scaffold validated in patent literature for this purpose, providing a clear and defensible pathway for generating novel intellectual property.

Core Scaffold for Exploring Antiparasitic Activity

The pyrazole-4-carbonitrile core is a known precursor to bioactive molecules with antiparasitic properties, as demonstrated by its conversion into tetrazole derivatives active against Leishmania species [3]. While the specific compound's activity is unknown, it can be used as a versatile starting material in a medicinal chemistry program aimed at optimizing antileishmanial or other antiparasitic agents. Its substitution pattern provides a different starting point for SAR studies compared to the 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles previously explored, potentially leading to compounds with improved potency or reduced cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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